molecular formula C12H14ClNO6S B2972734 Methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate CAS No. 2550996-97-7

Methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B2972734
CAS No.: 2550996-97-7
M. Wt: 335.76
InChI Key: FZZFTZQDSRBGKT-SNVBAGLBSA-N
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Description

Methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate is an intriguing chemical compound renowned for its reactivity and utility in various scientific research fields. Its molecular structure features a combination of ester, amide, and sulfonyl chloride functionalities, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized via the esterification of (2S)-2-(phenylmethoxycarbonylamino)propanoic acid, followed by sulfonation with chlorosulfonyl isocyanate. This involves dissolving the acid in anhydrous dichloromethane and adding thionyl chloride under nitrogen atmosphere. After refluxing, the solvent is evaporated, and the residue is treated with methanol to yield the desired product.

Industrial Production Methods: Industrial production mirrors the laboratory synthesis but on a larger scale, often utilizing flow reactors for better control over reaction parameters and efficiency. Purification typically involves recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes: The compound undergoes a variety of chemical reactions including nucleophilic substitution, ester hydrolysis, and sulfonamide formation.

Common Reagents and Conditions Used in These Reactions: Common reagents include nucleophiles like amines and alcohols. Reactions are generally conducted under mild to moderate conditions, often in polar aprotic solvents like tetrahydrofuran or dichloromethane.

Major Products Formed from These Reactions

  • Substitution with amines yields sulfonamide derivatives.

  • Hydrolysis forms (2S)-2-(phenylmethoxycarbonylamino)propanoic acid and methyl chloride.

  • Reaction with alcohols produces sulfonate esters.

Scientific Research Applications

Chemistry: In organic chemistry, it serves as a building block for synthesizing complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its derivatives have shown potential as enzyme inhibitors, specifically targeting proteases due to the reactive sulfonyl chloride group.

Medicine: It plays a role in drug discovery, aiding in the development of new therapeutics by providing a scaffold for bioactive compound synthesis.

Industry: Used in the production of specialty chemicals, including advanced polymers and materials with unique properties.

Mechanism of Action

The mechanism primarily involves the reactivity of the sulfonyl chloride group, which acts as an electrophile, enabling the formation of sulfonamides and other derivatives. This group can interact with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity by covalent modification.

Comparison with Similar Compounds

Uniqueness: Compared to other sulfonyl chlorides, this compound's combination of ester and amide functionalities offers enhanced reactivity and selectivity in chemical synthesis.

Similar Compounds

  • Methyl (2S)-3-chlorosulfonyl-2-(benzylcarbamoylamino)propanoate: Differing in the amide moiety.

  • Ethyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate: Similar but with an ethyl ester instead of a methyl ester.

This synthesis, reactivity, and multifaceted applications make methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate a valuable asset in the realms of science and industry.

Properties

IUPAC Name

methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO6S/c1-19-11(15)10(8-21(13,17)18)14-12(16)20-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZFTZQDSRBGKT-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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